molecular formula C13H9ClN2OS B1350447 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde CAS No. 439095-43-9

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde

Cat. No. B1350447
M. Wt: 276.74 g/mol
InChI Key: ZBXXBNWXTDBIIP-UHFFFAOYSA-N
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Description

The compound “1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antifungal, and antiviral properties .


Synthesis Analysis

The synthesis of thiazole derivatives involves a variety of chemical reactions. In one example, S-Methyl-N-nitro-isothiourea is treated with methylamine to give N-methyl nitroguanidine. This intermediate is then used in a Mannich reaction with formaldehyde in formic acid to give 3-methyl-4-nitroimino-1,3,5-oxadiazinane . The solid product was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is planar and aromatic. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, they can react with various electrophiles at the C-5 position of the thiazole ring, which is activated by the adjacent nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

Thiazole derivatives have a variety of physical and chemical properties. For example, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The solid product of one synthesis had a melting point of 230–232 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Research has demonstrated the synthesis of new heterocyclic compounds through the reaction of indole derivatives with triazole thiols. This process results in the formation of triazolo(thiadiazepino)indoles, whose structures were confirmed using X-ray diffraction methods. These compounds are of interest due to their novel heterocyclic system, which could have potential applications in various fields including medicinal chemistry (Vikrishchuk et al., 2019).

Synthesis and Characterization

  • Another study focused on the synthesis and characterization of indole derivatives that contain a thiazole moiety. These compounds were synthesized using indole-3-carbaldehyde and chloroethyl acetate, followed by further reactions to introduce various substituents. The synthesized compounds were characterized using techniques such as NMR, IR, and mass spectrometry, and their antimicrobial activities were evaluated. This research contributes to the development of new compounds with potential biological applications (Muralikrishna et al., 2014).

Fluorescence Properties

  • The synthesis and fluorescence properties of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases were explored in another study. These compounds exhibited significant fluorescence properties, making them potential candidates for applications in organic fluorescent materials and semiconductors. The study provides insights into the photophysical properties of these novel derivatives (Sravanthi & Manju, 2015).

Antibacterial Activities

  • Research on indole-3-carbaldehyde semicarbazone derivatives revealed their synthesis, characterization, and evaluation of antibacterial activities. These compounds showed inhibitory activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents. This study adds to the understanding of the biological activities of indole derivatives and their applications in addressing microbial resistance (Carrasco et al., 2020).

Safety And Hazards

Thiazole derivatives can pose various safety hazards. For example, some thiazole derivatives are toxic to humans, especially if they have become charged . They can also cause skin irritation and eye damage .

Future Directions

Research on thiazole derivatives is ongoing, and many potential drug molecules have been customized for clinical use . Recent investigations have focused on the synthesis and pharmacological activities of thiazole derivatives, with the aim of developing new therapeutic agents .

properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-13-15-5-10(18-13)7-16-6-9(8-17)11-3-1-2-4-12(11)16/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXXBNWXTDBIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189235
Record name 1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde

CAS RN

439095-43-9
Record name 1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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